2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a benzenesulfonyl group, and an ethoxyphenylacetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the ethoxyphenylacetamide moiety.
Common reagents used in these reactions include sodium ethoxide, triethylamine, and hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrimidine derivatives and various substituted acetamides.
Scientific Research Applications
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it could target glycogen synthase kinase-3 beta, which is involved in various cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include:
- 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Compared to these compounds, 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is unique due to its ethoxyphenylacetamide moiety, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O5S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O5S2/c1-2-28-15-10-8-14(9-11-15)22-18(24)13-29-20-21-12-17(19(25)23-20)30(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
ACIMRXOPNMJHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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